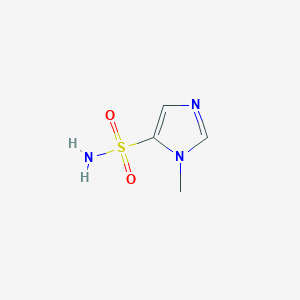

1-methyl-1H-imidazole-5-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-7-3-6-2-4(7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCDEDAWEGQBPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Methyl 1h Imidazole 5 Sulfonamide and Analogs

Direct Synthetic Routes to 1-Methyl-1H-imidazole-5-sulfonamide

Direct synthesis focuses on introducing the sulfonamide group or its precursor onto the pre-formed 1-methylimidazole (B24206) ring. These routes are often the most step-economical but can present challenges regarding regioselectivity and reaction conditions.

Chlorosulfonation Approaches

Chlorosulfonation is a classical method for preparing sulfonyl chlorides, which are the immediate precursors to sulfonamides. rsc.org The direct reaction of 1-methylimidazole with chlorosulfonic acid is complex. Research indicates that this reaction does not straightforwardly produce N-sulfonyl or C-sulfonyl chlorides but instead primarily forms an ionic liquid, 1-methylimidazolium (B8483265) chlorosulfate (B8482658) ([HMim]⁺[SO3Cl]⁻). unideb.huresearchgate.net Further studies have identified the formation of a zwitterionic compound as a major product, particularly in the presence of HCl. unideb.huresearchgate.net These findings suggest that while chlorosulfonation is a potent tool, its application to 1-methylimidazole for the direct synthesis of the C-5 sulfonyl chloride is not trivial and is complicated by reactions at the nitrogen atoms, leading to various salt and zwitterion formations. unideb.huresearchgate.net

The general principle of chlorosulfonation involves electrophilic aromatic substitution with an excess of chlorosulfonic acid to directly yield an aryl sulfonyl chloride. rsc.org However, the high reactivity of the imidazole (B134444) ring makes it susceptible to side reactions under the harsh, acidic conditions required. rsc.orgthieme-connect.com

Table 1: Reaction Conditions for Chlorosulfonation of 1-Methylimidazole

| Method | Reactants | Solvent | Conditions | Primary Product | Reference |

|---|---|---|---|---|---|

| Method A | 1-methylimidazole, Chlorosulfonic acid | Dry CH2Cl2 | Room temperature, overnight stirring | Viscous oil (solidified on standing) | unideb.hu |

| Zolfigol | 1-methylimidazole, Chlorosulfonic acid | Not specified | Not specified | Viscous oil | unideb.hu |

Sulfonation of Imidazole Derivatives

An alternative direct route is the sulfonation of the imidazole ring to form a sulfonic acid, which can then be converted to the desired sulfonamide. Electrophilic substitution on imidazole derivatives is reported to typically occur at the C4 or C5 positions. unideb.hu The process would involve treating 1-methylimidazole with a sulfonating agent like concentrated sulfuric acid or oleum, followed by conversion of the resulting 1-methyl-1H-imidazole-5-sulfonic acid to its sulfonyl chloride. rsc.org This intermediate can then be reacted with ammonia (B1221849) to yield the final sulfonamide. This two-step approach (sulfonation then amidation) can offer better control over regiochemistry compared to direct chlorosulfonation but may require harsher conditions for the initial sulfonation step. rsc.org

Multi-Component and One-Pot Synthesis Techniques

Modern organic synthesis increasingly favors one-pot and multi-component reactions for efficiency and sustainability. One innovative one-pot strategy for sulfonamide synthesis involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids, which are then reacted in situ with an amine. acs.org This method merges traditional amide coupling partners to generate sulfonamides, bypassing the need to isolate reactive sulfonyl chloride intermediates. acs.org While not yet specifically reported for this compound, this approach could theoretically be adapted using 1-methyl-1H-imidazole-5-carboxylic acid as a starting material.

Furthermore, multi-component reactions are widely used for the synthesis of highly substituted imidazoles. clockss.orgtandfonline.comresearchgate.net These reactions, often catalyzed by Brønsted acids or Lewis acids, can construct the imidazole ring from an aldehyde, a 1,2-dicarbonyl compound, an amine, and ammonium (B1175870) acetate (B1210297) in a single step. researchgate.netnih.gov Incorporating a sulfonamide-bearing component into such a reaction could provide a convergent route to complex imidazole sulfonamide derivatives.

Table 2: Example of One-Pot Synthesis of Tetrasubstituted Imidazoles

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzil, Benzaldehyde, Aniline, Ammonium Acetate | [Pyridine-SO3H]Cl | Solvent-free, 100°C | High | nih.gov |

| Benzoin, Aldehyde, Ammonium Acetate | Silica (B1680970) Gel or Alumina | Solvent-free, Microwave | Good | clockss.org |

Synthesis of this compound Derivatives and Intermediates

The synthesis of derivatives often relies on functionalizing precursors or building the molecule through robust, well-established reactions.

Nucleophilic Substitution Reactions in Sulfonamide Formation

The formation of the sulfonamide bond is most commonly achieved through the nucleophilic substitution reaction between a sulfonyl chloride and an amine. rsc.org In the synthesis of the title compound, 1-methyl-1H-imidazole-5-sulfonyl chloride would serve as the electrophile. Ammonia, acting as the nucleophile, attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group and the formation of the S-N bond. organic-chemistry.org The reaction typically generates hydrogen chloride (HCl) as a byproduct, which is often neutralized by using an excess of the amine nucleophile or by adding a non-nucleophilic base. nih.gov This method is highly versatile and is used to prepare a vast array of primary, secondary, and tertiary sulfonamides. rsc.org

Derivatization from Precursors (e.g., 4-Amino-1-methyl-1H-imidazole-5-sulfonamide in Metformin (B114582) Synthesis)

Key derivatives of this compound are valuable intermediates in medicinal chemistry. One such important precursor is 4-amino-1-methyl-1H-imidazole-5-sulfonamide. sigmaaldrich.comfda.gov The synthesis of related aminoimidazole sulfonamides has been reported via the chemical reduction of a corresponding nitro-imidazole precursor. nih.gov For instance, the reduction of 4(5)-nitroimidazole-5(4)-sulfonamide yields the sulfonamide analog of 4(5)-aminoimidazole-5(4)-carboxamide (AICA). nih.gov This amino-sulfonamide can then be further functionalized. nih.gov

While 4-amino-1-methyl-1H-imidazole-5-sulfonamide is a versatile building block, its direct role in the industrial synthesis of the biguanide (B1667054) drug metformin is not the standard pathway. Metformin is typically synthesized from different precursors. However, the modification of the biguanide scaffold with sulfonamide moieties is a known strategy in drug discovery to create new derivatives with potentially enhanced biological activity. nih.gov For example, novel biguanide derivatives are often created through one-step reactions, such as the condensation of metformin with various aldehydes. This highlights a strategy where core structures like biguanides are derivatized, and imidazole-sulfonamides represent a class of pharmacophores that can be incorporated to generate novel metformin analogs or other bioactive agents. nih.gov

Regioselective Functionalization of the Imidazole Core

The precise placement of functional groups on the imidazole ring, known as regioselectivity, is fundamental to the synthesis of this compound and its analogs. The inherent electronic properties of the imidazole ring dictate its reactivity. Electrophilic substitution, such as the introduction of a sulfonyl group, typically occurs at the C-4 or C-5 positions due to the electron-rich nature of the heterocycle. nih.gov In contrast, nucleophilic attacks are more common at the C-2 position. nih.gov

To control the outcome of these reactions and selectively synthesize the desired isomer (e.g., the 5-sulfonamide), chemists employ various strategies. One novel approach involves the use of allenyl sulfonamides, which can react with amines to construct 4- and 5-functionalized imidazoles regioselectively. nih.gov The specific substitution pattern on the nitrogen atoms of the reactants determines which isomer is formed. nih.gov

More advanced and highly controlled methods involve the directed metalation of the imidazole ring. semanticscholar.org This strategy allows for the functionalization of all positions on the heterocycle in a predictable manner. semanticscholar.org By using a directing group and specific metalating agents, followed by quenching with an electrophile (like a sulfuryl chloride derivative), a specific regioisomer can be obtained. semanticscholar.org A technique known as sulfoxide/magnesium exchange offers another powerful tool for achieving this regiocontrol. semanticscholar.org These methods provide a flexible and straightforward pathway to highly functionalized imidazole derivatives, starting from readily available materials. semanticscholar.org

Incorporation of Diverse Aromatic and Heteroaromatic Moieties

The synthesis of analogs of this compound often involves attaching a variety of aromatic (carbon-based rings like benzene) and heteroaromatic (rings containing atoms other than carbon, like pyridine (B92270) or imidazole itself) groups. This structural diversity is key to modulating the compound's properties.

A common strategy involves combining two or more pharmacologically relevant moieties into a single molecule. nih.gov For instance, new bioactive compounds have been created by attaching a sulfonamide group to an imidazole or benzimidazole (B57391) core. nih.gov One-pot, multi-component reactions are particularly efficient for this purpose. A notable example is the synthesis of tri-aryl imidazole-benzene sulfonamide hybrids. mdpi.com This reaction typically involves combining benzil, an appropriate aldehyde, ammonium acetate, and a substituted sulfanilamide (B372717) in a single step to construct the complex molecule. mdpi.com The choice of the aldehyde reactant allows for the introduction of a wide range of substituted aryl groups at the 2-position of the imidazole ring. mdpi.com

The following table showcases examples of different aromatic groups incorporated into an imidazole sulfonamide structure using a one-pot synthesis method.

| Aldehyde Reactant (4a-n) | R-Group on 2-Aryl Moiety | Final Compound (5a-n) | Yield (%) |

| Benzaldehyde | H | 4-(2,4,5-Triphenyl-1H-imidazol-1-yl)benzene sulfonamide | 70 |

| 4-Methylbenzaldehyde | 4-CH₃ | 4-(4,5-Diphenyl-2-(p-tolyl)-1H-imidazol-1-yl)benzene sulfonamide | 82 |

| 4-Methoxybenzaldehyde | 4-OCH₃ | 4-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)benzene sulfonamide | 85 |

| 4-Chlorobenzaldehyde | 4-Cl | 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)benzene sulfonamide | 88 |

| 4-Fluorobenzaldehyde | 4-F | 4-(2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)benzene sulfonamide | 85 |

| 4-(Trifluoromethyl)benzaldehyde | 4-CF₃ | 4-(4,5-Diphenyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)benzene sulfonamide | 78 |

| 4-Nitrobenzaldehyde | 4-NO₂ | 4-(2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl)benzene sulfonamide | 90 |

| Data sourced from a study on tri-aryl imidazole-benzene sulfonamide hybrids. mdpi.com |

Advanced Synthetic Considerations

Beyond the core synthetic steps, several advanced factors must be considered to ensure the synthesis is efficient, controllable, and scalable.

Catalyst Optimization for Stereochemical Control

Catalysts are crucial in modern organic synthesis, often accelerating reactions and increasing yields. researchgate.net In the synthesis of substituted imidazoles, various catalysts, including ionic liquids and solid-acid nanocatalysts, have been used to improve reaction efficiency under mild conditions, such as room temperature or with ultrasonic irradiation. researchgate.net

When the target molecule contains chiral centers (atoms with a non-superimposable mirror image), controlling the stereochemistry becomes paramount. This involves creating one specific stereoisomer over others. While the provided literature does not detail specific catalysts for stereochemical control in this compound synthesis, this is a critical consideration in medicinal chemistry. Generally, this is achieved using chiral catalysts or auxiliaries that guide the reaction pathway toward the desired 3D arrangement. For complex chiral molecules, another viable strategy involves the separation of stereoisomers after synthesis using techniques like preparative chiral chromatography, which has been effectively used for scaling up the production of other complex chemical entities. enamine.net

Reaction Condition Optimization for Yield and Purity

Maximizing the yield and purity of the final product requires careful optimization of reaction conditions. This involves systematically adjusting parameters such as temperature, solvent, catalyst loading, and reaction time.

For example, in the synthesis of certain 1H-imidazole derivatives, a screening of different alcohol solvents (methanol, ethanol, isopropanol) and the concentration of an acid catalyst was performed to find the conditions that gave the best yields. nih.gov Refluxing the reactants in the optimal solvent with a specific amount of concentrated HCl resulted in good to excellent yields of the desired products. nih.gov Similarly, statistical methods like a 2³ full factorial design have been applied to identify the most significant factors affecting a reaction's outcome, leading to optimized conditions that can increase conversion rates to over 90%. researchgate.net

The table below summarizes how different conditions have been optimized in various imidazole syntheses to improve outcomes.

| Synthesis Type | Optimized Parameters | Catalyst | Outcome | Reference |

| 2-Aryl-4,5-diphenyl imidazoles | Ultrasonic irradiation, room temp. | 1-ethyl-3-methylimidazole acetate (ionic liquid) | Crucial for reaction to proceed | researchgate.net |

| 2,4,5-Trisubstituted imidazoles | Ultrasonic irradiation, 25 min | Sulfamic acid-functionalized nanocatalyst | 99% yield | researchgate.net |

| 2-Substituted 1H-imidazoles | Reflux, 3 hours | Concentrated HCl | Good to excellent yields | nih.gov |

| Tri-aryl imidazole sulfonamides | 110 °C, 15 min | Diethyl ammonium hydrogen sulfate | High yields (70-90%) | mdpi.com |

Scale-Up Synthesis Challenges and Strategies

Translating a synthetic route from a small-scale laboratory setting to large-scale industrial production presents significant challenges. The primary goals of scale-up are to ensure the process is safe, cost-effective, and consistently produces the compound at the required quality. enamine.net

Key challenges include managing heat transfer in large reactors, ensuring efficient mixing, and handling large quantities of reagents and solvents. The cost of starting materials, catalysts, and purification methods becomes a major factor. enamine.net For a compound like this compound, which may serve as an intermediate in pharmaceutical manufacturing, developing a scalable and inexpensive synthetic approach is crucial. enamine.netnbinno.com

Effective strategies for scale-up involve:

Process Optimization: Replacing expensive or hazardous reagents with cheaper, safer alternatives.

Cost-Efficient Purification: Developing scalable purification techniques. For example, employing methods like stacked injections in preparative chromatography can significantly improve throughput and cost-efficiency for chiral separations. enamine.net

Telescoping Reactions: Designing multi-step syntheses where intermediates are not isolated, saving time, materials, and reducing waste.

The ability to optimize a synthesis for industrial-scale production is essential for the commercial viability of chemical intermediates used in various industries. nbinno.com

Chemical Reactivity and Transformation of 1 Methyl 1h Imidazole 5 Sulfonamide Systems

Reactions of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a robust functional group, yet it can undergo specific transformations to yield various derivatives. These reactions are crucial for modifying the properties of the parent molecule.

Reduction to Corresponding Amines

While direct experimental data on the reduction of 1-methyl-1H-imidazole-5-sulfonamide to its corresponding amine, 1-methyl-1H-imidazol-5-amine, is not extensively documented in the provided search results, the reduction of sulfonamides is a known chemical transformation. Generally, this conversion is challenging and requires strong reducing agents. For instance, lithium aluminum hydride (LiAlH₄) is a reagent capable of reducing sulfonamides to amines. A related reduction has been documented for an imidazole (B134444) derivative, where a carboxylic acid ester was reduced to an alcohol using LiAlH₄ in tetrahydrofuran. chemicalbook.com This suggests that similar potent reducing agents could potentially be employed for the reduction of the sulfonamide group in this compound.

N-Substitution and N,N-Disubstitution Reactions

The nitrogen atom of the sulfonamide group can be functionalized through substitution reactions. These reactions allow for the introduction of various alkyl or aryl groups, leading to N-substituted and N,N-disubstituted sulfonamides. While specific examples for this compound are not detailed, the general reactivity of sulfonamides suggests that N-alkylation can be achieved using alkyl halides in the presence of a base. Furthermore, N-acylation is also a feasible transformation. The synthesis of new imidazolone-sulphonamide-pyrimidine hybrids demonstrates the versatility of the sulfonamide group in forming more complex structures through reactions at the nitrogen atom. nih.govrsc.org

Reactivity of the Imidazole Ring

The 1-methyl-1H-imidazole ring is an aromatic system susceptible to various reactions, including electrophilic substitution and derivatization at the tertiary nitrogen atom.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

The imidazole ring is generally susceptible to electrophilic attack. uobabylon.edu.iq The presence of the methyl group at the N1 position and the sulfonamide group at the C5 position influences the regioselectivity of these substitutions. Research has shown that related 1-methyl-4-nitroimidazole (B145534) derivatives can be further functionalized. For example, the synthesis of 1-methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole indicates that nitration of a 1-methyl-imidazole ring bearing a sulfonyl group is possible. scbt.com Similarly, the existence of 1-methyl-5-bromo-4-nitroimidazole suggests that halogenation, such as bromination, can also occur on the imidazole ring of such compounds. nih.gov These examples suggest that this compound could likely undergo electrophilic substitution at the C4 or C2 position of the imidazole ring.

Derivatization at Imidazole Nitrogen (N1)

The N1 nitrogen of this compound is already substituted with a methyl group. wikipedia.org Further derivatization at this position typically involves quaternization to form imidazolium (B1220033) salts. The N1 nitrogen in 1-methylimidazole (B24206) can be alkylated to form dialkyl imidazolium salts, which are precursors to ionic liquids. wikipedia.org This reaction is generally achieved by treating the 1-methylimidazole derivative with an alkylating agent. This suggests that the N3 nitrogen of the imidazole ring in this compound could also be susceptible to alkylation, leading to the formation of a quaternary imidazolium salt.

Transformations of Peripheral Functional Groups (e.g., Oxidation of Linked Moieties)

The reactivity of this compound is not limited to the core ring system and the sulfonamide group. Functional groups attached to this scaffold can also be chemically transformed. For instance, if an oxidizable group were attached to the imidazole ring, it could undergo oxidation reactions. While specific examples starting from this compound with a peripheral oxidizable group are not provided in the search results, a related transformation involves the oxidation of a methylthio group to a methylsulfonyl group on a pyrimidine (B1678525) ring linked to a benzimidazole (B57391). nih.gov This indicates that if a similar sulfur-containing moiety were attached to the this compound system, it could likely be oxidized to the corresponding sulfone.

Structural Characterization Methodologies

Spectroscopic Analysis Techniques

Spectroscopic methods are instrumental in probing the molecular structure by examining the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

While specific experimental NMR data for 1-methyl-1H-imidazole-5-sulfonamide were not available in the searched literature, the expected spectral characteristics can be inferred from its structure and data from related compounds like 1-methylimidazole (B24206). chemicalbook.comchemicalbook.comspectrabase.com

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group (CH₃) attached to the nitrogen would produce a singlet. The two protons on the imidazole (B134444) ring would appear as distinct signals, likely singlets or narrowly coupled doublets, with their chemical shifts influenced by the electron-withdrawing sulfonamide group. The protons of the sulfonamide (NH₂) would also produce a characteristic signal, which may be broad and its position can be solvent-dependent.

¹³C-NMR: The carbon-13 NMR spectrum would complement the ¹H-NMR data by showing signals for each unique carbon atom. chemicalbook.comspectrabase.comhmdb.ca This would include separate resonances for the methyl carbon, the three carbons of the imidazole ring, with the carbon atom directly bonded to the sulfonyl group (C5) being significantly shifted. Analysis of 2D NMR spectra, such as HMQC and HMBC, would be used to definitively assign these proton and carbon signals and confirm the connectivity of the entire structure. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. acs.org It measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range. rsc.orgresearchgate.net

For this compound, the FTIR spectrum would be expected to display key absorption bands confirming its structure:

Imidazole Ring: Vibrations associated with the C-H, C=N, and C-N bonds within the imidazole ring. nist.gov

Sulfonamide Group (SO₂NH₂): This is the most characteristic feature. It would give rise to strong, distinct peaks corresponding to:

Asymmetric and symmetric stretching of the S=O bonds.

N-H stretching vibrations from the amide group.

S-N stretching vibrations.

Methyl Group: C-H stretching and bending vibrations.

The NIST WebBook provides reference spectra for the related compound 1-methyl-1H-imidazole, which can serve as a basis for comparison. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions between different energy levels. Imidazole itself has a characteristic absorption peak resulting from π → π* electronic transitions of the C=N bond in the heterocyclic ring. researchgate.netmdpi.com The presence of substituents on the imidazole ring can cause a shift in the absorption maximum (λmax). mdpi.com For this compound, the sulfonamide group, acting as an auxochrome, would be expected to influence the position and intensity of these absorption bands. Studies on similar imidazole-containing compounds show absorption maxima in the UV region, and the precise λmax for the title compound would be determined experimentally. rsc.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecular structure.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like sulfonamides. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation, allowing for the unambiguous determination of the molecular weight. rsc.org For this compound (C₄H₇N₃O₂S, Monoisotopic Mass: 161.0259 Da), predicted ESI-MS data can be calculated. uni.lu

When subjected to collision-induced dissociation (CID) within the mass spectrometer, the parent ion fragments in a predictable manner. The study of these fragmentation patterns is crucial for structural confirmation. nih.gov A common fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂). nih.gov

Predicted ESI-MS Data for this compound Adducts uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₄H₈N₃O₂S]⁺ | 162.03318 |

| [M+Na]⁺ | [C₄H₇N₃NaO₂S]⁺ | 184.01512 |

| [M+K]⁺ | [C₄H₇KN₃O₂S]⁺ | 199.98906 |

| [M+NH₄]⁺ | [C₄H₁₁N₄O₂S]⁺ | 179.05972 |

This interactive table summarizes the predicted mass-to-charge ratios for various adducts of the target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. nih.gov This technique is the gold standard for the analysis of sulfonamide residues in various complex matrices. nih.govyoutube.com

In a typical LC-MS/MS method for sulfonamide analysis, the following steps are involved:

Chromatographic Separation: The sample is injected into an LC system, often using a C18 reversed-phase column, to separate the target analyte from other components. nih.gov

Ionization: The eluent from the LC column is directed into an electrospray ionization (ESI) source, usually operated in the positive ion mode for sulfonamides. nih.govjfda-online.com

Tandem Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. youtube.com In this mode, the first quadrupole selects the precursor ion (e.g., the [M+H]⁺ ion at m/z 162.03 for this compound). This ion is then fragmented in a collision cell, and the second quadrupole selects specific, characteristic product ions for detection. This process provides very high selectivity and sensitivity, enabling accurate quantification even at trace levels. thermofisher.comresearchgate.net

This combined approach ensures both the correct identification based on retention time and specific mass transitions, and accurate quantification of the compound. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-methylimidazole |

| 4-amino-1-methyl-1H-imidazole-5-sulfonamide |

| Sulfur dioxide |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, offering detailed insights into bond lengths, bond angles, and torsional angles. For imidazole-based compounds, this method is crucial for confirming the substitution pattern on the imidazole ring and understanding the spatial orientation of functional groups. nih.govresearchgate.net The process involves irradiating a single, high-quality crystal of the substance with a focused X-ray beam and analyzing the resulting diffraction pattern. mdpi.com Although specific crystal structure data for this compound is not publicly available, the methodology is well-established through studies of closely related imidazole derivatives. mdpi.comnih.govresearchgate.net

The analysis of a single crystal of a compound like this compound would yield a set of crystallographic data that defines its solid-state structure. This data is typically collected at a specific temperature, often a cryogenic temperature such as 100 K, to minimize thermal vibrations of the atoms. nih.gov The analysis provides fundamental information, including the crystal system, space group, and the dimensions of the unit cell—the smallest repeating unit of the crystal lattice.

For instance, crystallographic analyses of related molecules like 1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile and 1-methyl-5-nitro-1H-imidazole have shown them to crystallize in the monoclinic and orthorhombic systems, respectively. nih.govnih.gov The refinement of the diffraction data results in key metrics such as the R-factor, which indicates the goodness of fit between the experimental data and the final structural model. nih.govresearchgate.net

Table 1: Representative Crystallographic Data for Related Imidazole Compounds This table presents data from analogous compounds to illustrate the typical parameters obtained from a single crystal X-ray diffraction analysis.

| Parameter | 1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile nih.gov | 1-methyl-5-nitro-1H-imidazole nih.gov |

|---|---|---|

| Formula | C₁₄H₁₂N₄ | C₄H₅N₃O₂ |

| Mᵣ | 236.28 | 127.11 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pbca |

| Temperature | 100 K | 113 K |

| a (Å) | 10.9624 (16) | 5.323 (3) |

| b (Å) | 7.8687 (12) | 12.664 (6) |

| c (Å) | 14.292 (2) | 15.993 (8) |

| **β (°) ** | 106.727 (2) | 90 |

| **V (ų) ** | 1180.6 (3) | 1078.1 (9) |

| Z | 4 | 8 |

The results from X-ray crystallography are paramount for understanding the molecule's conformation—the spatial arrangement of its atoms. For this compound, this would reveal the dihedral angle between the imidazole ring and the sulfonamide group. In many sulfonamides, the geometry around the sulfur atom is a distorted tetrahedron. nsf.gov

Furthermore, the crystal structure elucidates the network of intermolecular interactions that stabilize the crystal lattice. These non-covalent interactions are critical in supramolecular chemistry and influence the physical properties of the compound. nih.gov For this compound, the primary interactions would likely involve hydrogen bonds. The sulfonamide group (-SO₂NH₂) contains hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens), while the imidazole ring contains a potential hydrogen bond acceptor at the N3 position. acs.org This allows for the formation of robust hydrogen-bonding networks, such as N-H···O and N-H···N, which are commonly observed in the crystal structures of related compounds. nih.govnih.gov These interactions link molecules together, often forming chains or sheets. mdpi.comnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This procedure is essential for verifying the empirical formula of a newly synthesized compound and confirming its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. For this compound, with a molecular formula of C₄H₇N₃O₂S, the theoretical elemental composition can be calculated precisely. uni.lu A close agreement between the found and calculated values provides strong evidence for the assigned chemical structure.

Table 2: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 29.80 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.38 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 26.07 |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.85 |

| Sulfur | S | 32.06 | 1 | 32.06 | 19.89 |

| Total | C₄H₇N₃O₂S | - | - | 161.179 | 100.00 |

Computational and Theoretical Studies

Quantum Chemical Calculations

No DFT studies specifically for 1-methyl-1H-imidazole-5-sulfonamide were found.

No HOMO-LUMO analysis specifically for this compound was found.

No MEP mapping studies specifically for this compound were found.

Molecular Modeling and Simulation

No molecular docking studies specifically for this compound were found.

No molecular dynamics simulation studies specifically for this compound were found.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a three-dimensional structure of a biological target, ligand-based drug design serves as a powerful strategy to develop new, active compounds by studying molecules known to interact with the target. wikipedia.org A key technique in this approach is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity.

For this compound, a pharmacophore model would be constructed based on its distinct chemical features. These include:

A hydrogen bond donor (the amine hydrogen of the sulfonamide).

Hydrogen bond acceptors (the oxygen atoms of the sulfonamide and the non-methylated nitrogen of the imidazole (B134444) ring).

A hydrophobic/aromatic feature (the methyl-imidazole ring).

Computational tools can generate a hypothesis of the spatial arrangement of these features necessary for binding to a putative target. nih.gov This model can then be used as a 3D query to screen large virtual libraries for diverse compounds that match the pharmacophore, potentially identifying novel molecular scaffolds with the desired activity. nih.govswissadme.ch For instance, studies on sulfonamide chalcone (B49325) derivatives have successfully used pharmacophore models to find new non-sugar-based alpha-glucosidase inhibitors. nih.gov Similarly, the imidazole core itself is a versatile scaffold where substitutions can be guided by pharmacophore analysis to target various receptors. nih.gov

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Computational methods are instrumental in elucidating the Structure-Activity Relationship (SAR), which describes how the chemical structure of a compound influences its biological activity.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. fda.govuni.lu To develop a QSAR model for analogues of this compound, a dataset of these compounds with experimentally measured biological activity (e.g., inhibitory constants like Ki or IC50) would be required.

The process involves calculating a wide range of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Describing atomic connectivity.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Pertaining to the charge distribution and orbital energies.

Quantum-mechanical descriptors: Derived from quantum chemistry calculations. fda.gov

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), are then used to build an equation that links a selection of these descriptors to the observed activity. uni.luphytojournal.com Such models have been successfully developed for various sulfonamide derivatives to predict their activity as carbonic anhydrase inhibitors or antidiabetic agents. fda.govresearchgate.net A robust QSAR model can provide insights into the structural requirements for activity and predict the potency of newly designed, unsynthesized compounds. cas.org

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If a pharmacophore model for this compound has been established, it can be used to rapidly filter databases containing millions of compounds, retaining only those that match the key chemical features in the correct 3D orientation. wikipedia.org This approach has been used to discover novel imidazole derivatives as potential inhibitors for targets like the SARS-CoV-2 main protease.

Alternatively, structure-based virtual screening can be performed if the 3D structure of the biological target is known. In this case, molecular docking would be used to predict how each compound in a library fits into the target's binding site and to estimate the binding affinity.

Similarity searching is another ligand-based approach. It operates on the principle that structurally similar molecules are likely to have similar biological activities. Using this compound as a reference, its structural fingerprint (a binary representation of its structural features) can be compared against the fingerprints of all compounds in a database. Compounds with a high similarity score are selected for further investigation.

Before committing to costly synthesis and experimental testing, in silico tools can predict a compound's drug-likeness and key pharmacokinetic properties. Drug-likeness is an evaluation of whether a compound possesses properties that would make it a likely orally active drug in humans. These predictions are often based on established rules derived from the analysis of successful drugs, such as Lipinski's Rule of Five.

The table below presents key physicochemical and pharmacokinetic properties for this compound, generated using the SwissADME online tool. fda.gov These predictions suggest that the compound has a favorable profile for a potential oral drug candidate. It has a low molecular weight, an acceptable number of hydrogen bond donors and acceptors, and a consensus LogP value indicating moderate lipophilicity. The compound adheres to Lipinski's Rule of Five with zero violations. Predictions indicate high gastrointestinal absorption and a good bioavailability score. Furthermore, it is not predicted to be a substrate for P-glycoprotein, meaning it is less likely to be actively removed from cells, nor is it predicted to inhibit major Cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions.

| Property Category | Parameter | Predicted Value | |

|---|---|---|---|

| Physicochemical Properties | Formula | C₄H₆N₂O₃S | C₄H₆N₂O₃S |

| Molecular Weight | g/mol | 162.17 | |

| Topological Polar Surface Area (TPSA) | Ų | 84.99 | |

| Rotatable Bonds | Count | 1 | |

| Lipophilicity | Consensus Log P o/w | -0.72 | |

| Log S (ESOL) | -1.03 (Soluble) | ||

| Pharmacokinetics | GI Absorption | High | |

| BBB Permeant | No | ||

| P-gp Substrate | No | ||

| Drug-Likeness | Lipinski's Rule of Five | Violations | 0 |

| Bioavailability Score | 0.55 | ||

| Medicinal Chemistry | Synthetic Accessibility | 2.59 (Easy) |

Biological Activity and Mechanistic Investigations in Vitro and Pre Clinical Focus Only

Enzyme Inhibition Studies

There is no available data in the public domain regarding the inhibitory activity of 1-methyl-1H-imidazole-5-sulfonamide against human carbonic anhydrase isoforms I, II, IX, or XII.

No studies have been found that evaluate the potential of this compound to inhibit acetylcholinesterase.

There is no published research on the inhibitory effects of this compound on inosine (B1671953) monophosphate dehydrogenase (IMPDH) or BRAF^V600E kinase.

Cellular and Molecular Mechanisms (In Vitro)

No specific data on the cytotoxic or anti-proliferative effects of this compound on breast or colon cancer cell lines have been reported in the scientific literature.

There is no information available concerning the ability of this compound to induce apoptosis or cause cell cycle arrest in any cell line.

Interference with Key Signaling Pathways (e.g., PI3K/Akt/mTOR)

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govresearchgate.netnih.govchemscene.com Its dysregulation is a hallmark of various diseases, particularly cancer, making it a significant target for therapeutic development. tbzmed.ac.irnih.govnih.govmdpi.com The pathway is initiated by the activation of PI3K, which then activates Akt. nih.gov Activated Akt can then modulate a variety of downstream effectors, including mTOR, which plays a central role in protein synthesis and cell growth. nih.govnih.gov

A thorough review of the scientific literature reveals a lack of studies specifically investigating the effects of This compound on the PI3K/Akt/mTOR signaling pathway. While numerous imidazole-containing compounds have been developed and investigated as inhibitors of this pathway, particularly in the context of anticancer research, no direct data for the specific compound this compound has been reported. researchgate.netnih.gov The presence of a sulfonamide group on other classes of molecules has been associated with the inhibition of key kinases in this pathway, but this has not been explored for the title compound. nih.gov

Interactions with Specific Cellular Targets involved in Biological Processes

The biological activity of a compound is defined by its interaction with specific molecular targets within the cell. For the imidazole (B134444) and sulfonamide classes of compounds, a wide array of cellular targets has been identified. Imidazole-containing drugs, for instance, are known to target enzymes like kinases, microtubules, and various receptors. nih.gov Sulfonamides are classic inhibitors of dihydropteroate (B1496061) synthase, an essential enzyme in the folic acid synthesis pathway of bacteria. nih.gov

However, specific research identifying the cellular targets of This compound is not available in the current scientific literature. Investigations into structurally related compounds offer some hypotheses. For example, some antifungal imidazole derivatives are known to target the fungal cell membrane, leading to increased permeability. nih.gov Additionally, certain arylsulfonamides have been evaluated as inhibitors of carbonic anhydrase in Candida species. mdpi.com Without direct experimental evidence, the precise cellular targets of this compound remain undetermined.

Antimicrobial Activity Studies (In Vitro)

The combination of the imidazole and sulfonamide moieties in a single molecule suggests a potential for antimicrobial activity. Both structural motifs are present in various approved antimicrobial agents. nih.govnih.govnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, E. coli, P. aeruginosa)

Despite the presence of the pharmacologically recognized imidazole and sulfonamide groups, no specific in vitro studies detailing the antibacterial efficacy of This compound against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria have been published.

Table 1: Illustrative Antibacterial Activity of Related Imidazole-Sulfonamide Compounds (Note: Data for this compound is not available)

| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |

| Benzimidazole-Aryl Sulfonamides | S. aureus ATCC 6538 | 10 - 20 | |

| Benzimidazole-Aryl Sulfonamides | E. coli ATCC 8739 | 10 - 20 |

Antifungal Efficacy (e.g., Candida albicans)

The imidazole ring is a core component of many widely used antifungal agents (azoles), which primarily act by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Sulfonamides have also demonstrated some activity against certain fungi. nih.gov

A review of the literature indicates that the specific antifungal activity of This compound against fungal pathogens such as Candida albicans has not been reported. Studies on related compounds provide some insight into the potential of this chemical class. For instance, (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides, which share the 1-methyl-imidazole core, have shown antifungal activity against C. albicans and C. krusei. nih.gov Other research has focused on arylsulfonamides as potential antifungal agents, targeting enzymes like carbonic anhydrase. mdpi.com The antifungal potential of this compound remains an open area for investigation.

Table 2: Illustrative Antifungal Activity of Related Imidazole Derivatives (Note: Data for this compound is not available)

| Compound | Test Organism | MIC (µg/mL) | Reference |

| (Z)-5-amino-N'-(phenyl)-1-methyl-1H-imidazole-4-carbohydrazonamide | C. albicans ATCC 10231 | 64 | nih.gov |

| (Z)-5-amino-N'-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carbohydrazonamide | C. albicans ATCC 10231 | 16 | nih.gov |

| (Z)-5-amino-N'-(3-fluorophenyl)-1-methyl-1H-imidazole-4-carbohydrazonamide | C. albicans ATCC 10231 | 32 | nih.gov |

Proposed Mechanisms of Action (e.g., interference with DNA replication, cell wall/membrane disruption)

Given the absence of direct studies on this compound, its mechanism of antimicrobial action can only be hypothesized based on its constituent chemical moieties.

Interference with DNA Replication: The sulfonamide moiety is a structural analog of p-aminobenzoic acid (PABA). This allows it to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid. nih.gov Folic acid is a necessary precursor for the synthesis of nucleotides, and its depletion ultimately inhibits DNA replication and cell division. nih.gov This is a plausible mechanism of action against susceptible bacteria. In contrast, nitroimidazole compounds, such as metronidazole, are known to form radical species that directly damage microbial DNA, a mechanism not expected for this non-nitro compound. nih.govwikipedia.org

Cell Wall/Membrane Disruption: While not the primary mechanism for most azoles, some imidazole derivatives have been shown to alter the membrane permeability of Candida cells, leading to an increased influx of substances and loss of cellular material. nih.gov Whether this compound can induce such effects on bacterial or fungal membranes has not been investigated.

Antioxidant Activity Investigations (In Vitro)

Reactive oxygen species (ROS) can cause significant cellular damage, and compounds with antioxidant activity can mitigate this by scavenging free radicals. Various imidazole and sulfonamide derivatives have been explored for their antioxidant potential. nih.govnih.gov

Currently, there are no published studies that have evaluated the in vitro antioxidant activity of This compound . Research on other heterocyclic compounds containing imidazole or sulfonamide functionalities has shown variable results in antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. nih.govnih.gov For example, a novel series of 2-thiouracil-5-sulfonamides demonstrated notable free radical scavenging abilities. nih.gov Similarly, an imidazole derivative isolated from a Maillard reaction showed antioxidant effects by chelating metal ions and scavenging radicals. nih.gov Without empirical data, the antioxidant capacity of this compound remains unknown.

Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)

Radical scavenging assays are commonly employed to determine the antioxidant potential of a compound by measuring its ability to neutralize stable free radicals. Key assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) tests.

Despite the widespread use of these methods to evaluate various imidazole-containing molecules for antioxidant properties, a thorough review of scientific literature reveals no specific data on the performance of this compound in DPPH, ABTS, or FRAP assays. While studies have been conducted on other imidazole derivatives, the radical scavenging capacity of this particular sulfonamide has not been reported.

Table 1: Radical Scavenging Activity of this compound

| Assay | Result | Reference |

|---|---|---|

| DPPH | No Data Available | N/A |

| ABTS | No Data Available | N/A |

| FRAP | No Data Available | N/A |

β-carotene Bleaching Test

The β-carotene bleaching test is another established method for assessing antioxidant activity, specifically the ability of a compound to inhibit the oxidation of linoleic acid and subsequent bleaching of β-carotene. This assay is particularly relevant for evaluating the potential of substances to protect lipid-based systems from oxidative damage.

Following a comprehensive search of existing research, no studies were found that have utilized the β-carotene bleaching test to evaluate the antioxidant activity of this compound.

Table 2: β-carotene Bleaching Test for this compound

| Parameter | Result | Reference |

|---|---|---|

| Antioxidant Activity | No Data Available | N/A |

Role as Research Tool Compounds

Chemical compounds are often utilized as research tools to probe biological pathways, validate drug targets, or serve as scaffolds for the development of new therapeutic agents. Such compounds are critical for advancing pharmacological and biological research.

Currently, there is no specific information in the scientific literature that designates this compound as a standard research tool compound, chemical probe, or pharmacological tool for a specific biological target or pathway. Its primary role appears to be that of a chemical intermediate or a scaffold for synthesizing more complex molecules.

Analytical Methodologies for Quantification and Purity Assessment

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of 1-methyl-1H-imidazole-5-sulfonamide. The choice of a specific technique depends on the analytical goal, whether it is for purity determination, quantification, reaction monitoring, or purification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and quantifying this compound. While a specific validated method for this exact compound is not widely published, methods for structurally related imidazoles and sulfonamides can be adapted. sielc.commarketpublishers.comnih.gov A reverse-phase HPLC method is generally suitable, utilizing a C18 column to separate the polar analyte from non-polar impurities. nih.govchemicalbook.com

A typical HPLC method would involve a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmolnar-institute.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. google.com Detection is commonly achieved using a UV detector at a wavelength where the imidazole (B134444) ring or the sulfonamide group exhibits significant absorbance. marketpublishers.com For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 230 nm |

This table represents a hypothetical HPLC method based on common practices for related compounds and is not from a specific validated study on this compound.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it highly suitable for the analysis of this compound, especially for detecting trace-level impurities. nih.govrsc.org UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures but results in sharper and more resolved peaks. rsc.org

A UPLC method for this compound would likely be coupled with tandem mass spectrometry (UPLC-MS/MS) for enhanced selectivity and sensitivity. nih.govrsc.org This is particularly useful for analyzing complex matrices. The separation principles are similar to HPLC, employing a reversed-phase column and a gradient elution with a mobile phase of acidified water and acetonitrile. rsc.org The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target analyte and its potential impurities. rsc.org

Table 2: Representative UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) [Predicted] uni.lu |

This table illustrates a potential UPLC-MS/MS method. The specific MS/MS transitions would need to be determined experimentally.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

For the analysis of sulfonamides, silica (B1680970) gel plates are commonly used as the stationary phase. rsc.org A suitable mobile phase, or eluent, would be a mixture of solvents with varying polarities to achieve good separation between the starting materials, the product, and any by-products. A common solvent system for sulfonamides is a mixture of chloroform (B151607) and t-butanol. rsc.org After the plate is developed, the spots can be visualized under UV light or by staining with a suitable reagent, such as fluorescamine, which reacts with the primary amine group of the sulfonamide to produce a fluorescent product. rsc.org

Table 3: General TLC System for Monitoring this compound Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase | Chloroform:t-butanol (e.g., 80:20 v/v) rsc.org |

| Visualization | UV light (254 nm) and/or Fluorescamine spray followed by UV light |

Column chromatography is an essential technique for the purification of this compound on a preparative scale after its synthesis. This technique operates on the same principles as TLC but is used to separate larger quantities of material.

In a typical procedure, a glass column is packed with a stationary phase, most commonly silica gel. The crude reaction mixture containing this compound is loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. For imidazole derivatives, a common mobile phase is a mixture of a non-polar solvent like petroleum ether and a more polar solvent such as dichloromethane, with the ratio adjusted to achieve optimal separation. The fractions are collected as they elute from the column and are analyzed (e.g., by TLC) to identify those containing the pure product.

Derivatization Strategies for Enhanced Analytical Detection (e.g., in environmental analysis)

In certain analytical scenarios, such as the detection of trace amounts of this compound in environmental samples, derivatization can be employed to enhance its detectability. Derivatization involves chemically modifying the analyte to improve its chromatographic properties or its response to a specific detector.

For sulfonamides, a common derivatization strategy involves reaction with fluorescamine. molnar-institute.com Fluorescamine reacts specifically with primary amines, such as the one in the sulfonamide group, to form a highly fluorescent derivative. This allows for highly sensitive detection using a fluorescence detector in HPLC. This approach can significantly lower the limit of detection, making it possible to quantify the compound at very low concentrations. molnar-institute.com

Future Research Directions and Prospects

Development of Novel Synthetic Routes with Enhanced Efficiency

Currently, there are no specific, peer-reviewed synthetic methods published for 1-methyl-1H-imidazole-5-sulfonamide. Future research could focus on establishing efficient and scalable synthetic pathways. A logical starting point would be the preparation of the precursor, 1-methyl-1H-imidazole-5-sulfonyl chloride. This intermediate, though not extensively documented, could potentially be synthesized from 1-methyl-1H-imidazole-5-sulfonic acid hydrochloride. sigmaaldrich.com Subsequent reaction of the sulfonyl chloride with ammonia (B1221849) or a protected ammonia equivalent would yield the target sulfonamide.

Another potential route could involve the direct sulfonation of 1-methylimidazole (B24206), followed by chlorination and amination. However, controlling the regioselectivity of the initial sulfonation to favor the 5-position would be a critical challenge to overcome. Research into optimizing reaction conditions, catalysts, and purification methods will be essential to develop a high-yielding and cost-effective synthesis.

Exploration of Diverse Chemical Reactivity and Derivatization Patterns

The chemical reactivity of this compound is another area ripe for investigation. The sulfonamide moiety offers opportunities for various chemical transformations. For instance, the acidic proton on the sulfonamide nitrogen could be deprotonated to form an anion, which could then be alkylated or arylated to generate a library of N-substituted derivatives.

Furthermore, the imidazole (B134444) ring itself presents sites for further functionalization. For example, electrophilic substitution reactions could potentially be explored, although the electron-withdrawing nature of the sulfonamide group would influence the reactivity and regioselectivity of such transformations. The derivatization of this compound could lead to new chemical entities with potentially interesting properties. For instance, derivatization with dansyl chloride has been used to enhance the analysis of other imidazole compounds. nih.govmdpi.com

Advanced Structural Studies for Deeper Mechanistic Understanding

There is no published X-ray crystal structure or detailed spectroscopic analysis for this compound. Future work should aim to crystallize the compound and its derivatives to elucidate their three-dimensional structures. This would provide valuable insights into bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding patterns.

Advanced NMR spectroscopic techniques (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. Such detailed structural information is fundamental for understanding its chemical behavior and for computational modeling.

Refinement of Computational Models for Predictive Research

In the absence of experimental data, computational modeling provides a powerful tool for predicting the properties and potential applications of this compound. Future research could employ Density Functional Theory (DFT) to calculate its electronic structure, frontier molecular orbitals (HOMO and LUMO), and global reactivity parameters. acs.org These calculations can offer insights into the molecule's stability, reactivity, and potential for charge transfer. acs.org

Molecular docking simulations could be used to predict the binding affinity of this compound and its derivatives to various biological targets. nih.gov By refining these computational models with experimental data as it becomes available, a more accurate predictive framework can be developed to guide future drug discovery efforts.

Identification of Novel In Vitro Biological Targets and Mechanisms of Action

The biological activity of this compound is completely uncharacterized. A crucial area for future research will be to screen this compound against a wide range of biological targets to identify any potential therapeutic applications. Given that other imidazole-containing compounds exhibit a broad spectrum of activities, including as anticancer, antibacterial, and anti-inflammatory agents, it is plausible that this compound could also possess interesting biological properties. nih.govnih.govnih.gov

Initial in vitro studies could involve screening against various cancer cell lines, bacterial strains, and key enzymes implicated in disease. Should any promising activity be identified, further studies would be necessary to determine the mechanism of action.

Expansion of Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Once a biological activity is identified for this compound, the next logical step would be to initiate structure-activity relationship (SAR) studies. This would involve the synthesis and biological evaluation of a library of analogues to understand how different structural modifications impact activity.

Key modifications could include:

N-substitution of the sulfonamide: Introducing various alkyl and aryl groups on the sulfonamide nitrogen.

Substitution on the imidazole ring: Adding substituents at the C2 and C4 positions of the imidazole ring.

Modification of the N-methyl group: Replacing the methyl group with other alkyl or functionalized groups.

Systematic exploration of these structural variations will be critical for developing compounds with optimized potency, selectivity, and pharmacokinetic properties. The synthesis of related 1,5-diaryl-1H-imidazole derivatives has been explored, providing a potential template for developing synthetic strategies for SAR studies. nih.gov

Q & A

Q. How can green chemistry principles be applied to sulfonamide synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.